molecular formula C12H19NO4 B1381409 5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 1268519-54-5

5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B1381409
CAS No.: 1268519-54-5
M. Wt: 241.28 g/mol
InChI Key: XDFSKDGVRVJWGF-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS: 1268519-54-5) is a bicyclic compound featuring a spirocyclic scaffold with a cyclopropane ring fused to a piperidine moiety. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.287), and it contains a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid substituent at position 7 of the spiro system . This compound is classified under "Protein Degrader Building Blocks" and is utilized in pharmaceutical research, particularly as an intermediate in synthesizing hepatitis C virus (HCV) NS5A inhibitors like ledipasvir . It is commercially available with ≥97% purity and is stored at room temperature .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFSKDGVRVJWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid, also known as a spirocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological properties, drawing from various research studies and data sources.

Chemical Structure and Properties

The compound has the following chemical formula: C12H19NO4, with a molecular weight of 241.3 g/mol. Its structural features include a spirocyclic framework which is significant for its biological activity.

PropertyValue
Chemical FormulaC12H19NO4
Molecular Weight241.3 g/mol
CAS Number1454843-78-7
Physical FormSolid
Purity97%

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the protection of amine groups, formation of the spirocyclic structure, and subsequent carboxylation. Recent studies have demonstrated enantioselective approaches to synthesize this compound, emphasizing the importance of chirality in its biological activity .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of spirocyclic compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activity. In vitro studies have demonstrated potential mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have indicated effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the need for further investigation into the specific antimicrobial properties of this compound .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as tyrosinase, which is crucial in melanin production and has implications in skin disorders. Preliminary data suggest that spirocyclic compounds can act as potent inhibitors of tyrosinase, indicating a possible therapeutic application in treating hyperpigmentation disorders .

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of spirocyclic compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that modifications to the spirocyclic framework can enhance potency .
  • Antimicrobial Activity : Research on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics. This underscores the potential for developing new antimicrobial agents based on this scaffold .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Structural Modifications : Exploring various substitutions on the spirocyclic structure to enhance potency and selectivity for specific biological targets.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula: C12H19NO4C_{12}H_{19}NO_{4} with a molecular weight of approximately 241.3 g/mol. Its structure features a spirocyclic framework, which is essential for its biological activity and interaction with various biological targets.

Synthesis Methodologies

The synthesis of 5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid has been achieved through various methodologies:

  • One-Pot Double Allylic Alkylation : A notable synthesis route involves the one-pot double allylic alkylation of an imine analogue of glycine, utilizing a chiral catalyst derived from chinchonidine. This method allows for the efficient formation of the desired compound with high enantioselectivity .
  • Transformation from Prolinates : Another approach involves transforming tert-butyl (S)-4-methyleneprolinate into the N-Boc-protected form of the compound, highlighting its utility as a building block in synthesizing complex molecules .

Biological Activities

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Antiviral Properties : The compound is noted as a key intermediate in the synthesis of antiviral agents such as ledipasvir, which is used in the treatment of hepatitis C virus infections. Its spirocyclic structure contributes to its efficacy in inhibiting viral replication pathways .
  • Potential in Drug Development : The unique structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific biological targets, making it a valuable scaffold in drug discovery efforts.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
MDPI Molecules (2020)Synthesis TechniquesDemonstrated an efficient synthesis route using chiral catalysts, yielding high enantiomeric excess .
Ambeed Reports (2020)Antiviral ApplicationsIdentified as an important precursor for ledipasvir, showcasing its relevance in antiviral drug synthesis .
Kishida Chemical Catalog (2022)Chemical PropertiesProvided detailed specifications and handling instructions for laboratory use, emphasizing safety and storage conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Azaspiro[2.4]heptane Derivatives

Compound Name CAS Number Molecular Formula Substituents/Features Key Applications References
Target Compound 1268519-54-5 C₁₂H₁₉NO₄ Boc at N5, -COOH at C7 HCV NS5A inhibitors, protein degraders
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 C₁₂H₁₉NO₄ Boc at N5, -COOH at C6 (S-configuration) Chiral intermediate in ledipasvir synthesis
(R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1454843-78-7 C₁₂H₁₉NO₄ Boc at N5, -COOH at C6 (R-configuration) Enantiomer with distinct bioactivity
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid 351370-94-0 C₁₄H₁₇NO₂ Benzyl at N5, -COOH at C7 Intermediate with altered lipophilicity
7-Tert-butoxycarbonylamino-5-azaspiro[2.4]heptane 152513-88-7 C₁₁H₂₀N₂O₂ Boc-protected amine at C7 Amine-functionalized analog

Key Observations :

Positional Isomerism : The carboxylic acid group at C6 vs. C7 (e.g., 1129634-44-1 vs. 1268519-54-5) alters hydrogen-bonding capacity and molecular conformation, impacting target binding .

Stereochemistry : Enantiomers like (S)- and (R)-6-carboxylic acid derivatives exhibit divergent pharmacokinetic profiles due to chiral recognition in biological systems .

Boc-Protected Amine (CAS 152513-88-7): Eliminates the carboxylic acid, shifting reactivity toward amine-based conjugation (e.g., peptide coupling) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (S)-6-COOH Analog 5-Benzyl-7-COOH Analog
Molecular Weight 241.287 241.287 231.29
Rotatable Bonds 4 4 5
Polar Surface Area 75.8 Ų 75.8 Ų 63.3 Ų
Solubility Moderate (aqueous) Moderate Low (lipophilic)
Oral Bioavailability* High (PSA <140 Ų, ≤10 rotatable bonds) High Moderate (higher logP)

*Predicted using Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) .

Preparation Methods

Multi-step Synthetic Route from Benzyl Acid Amides (Patent CN103420896B)

A detailed synthetic route involves the following key steps:

Step Description Reagents/Conditions Notes
1 Formation of 3-cyclopropylacetyl acetic acid benzyl amides from etheric acid benzyl acid amides Anhydrous DMF, salt of wormwood, 1,2-ethylene dichloride, 15–35 °C, 24 h Efficient cyclization precursor synthesis
2 Bromination of above amides using N-bromosuccinimide (NBS) Methylene dichloride/acetonitrile, 5 h Selective bromination to introduce reactive site
3 Cyclization under alkaline conditions to form 5-benzyl-5-azaspiro[2.4]heptane-4,7-diketone NaOH/KOH/EtONa, reflux, 15 h Formation of spirocyclic diketone
4 Conversion to oxime derivatives Pyridine, oxammonium hydrochloride, room temperature, 2 h Functional group transformation for further modification
5 Reduction and Boc protection tert-Butyl dicarbonate, solvent mixture (THF, acetonitrile, methylene dichloride), -10 to 10 °C, 5 h Introduction of Boc protecting group on nitrogen

This sequence culminates in the formation of the Boc-protected azaspiro compound with high yields (up to 97% in some steps) and stereochemical control. The process is designed for scalability and industrial feasibility, addressing cost and operational simplicity.

Improved Process Using Haloacetate Salts and Phase-Transfer Catalysis (Patent US8927739B2)

An alternative method focuses on the preparation of 5-azaspiro[2.4]heptane derivatives through:

  • Generation of dihalocarbenes via thermal decomposition of trihaloacetate salts (e.g., sodium trichloroacetate or sodium tribromoacetate).
  • Use of halide salts or phase-transfer catalysts to facilitate cyclopropanation.
  • Subsequent hydrolysis and deprotection steps to yield the target Boc-protected azaspiro acid.

This process emphasizes:

  • Mild reaction conditions.
  • Enhanced stereoselectivity.
  • Improved yields and purity suitable for pharmaceutical intermediates.

The method is particularly advantageous for preparing diverse derivatives by varying the R groups and protecting groups.

Enantioselective One-Pot Double Allylic Alkylation (Research Article, MDPI Molecules 2020)

A modern, enantioselective synthetic approach involves:

  • Using an imine analogue of glycine as a substrate.
  • A one-pot double allylic alkylation catalyzed by a chinchonidine-derived organocatalyst.
  • Subsequent hydrolysis, oxidation, and Boc protection steps.

Key reaction conditions include:

Step Reagents/Conditions Outcome
Allylic alkylation Toluene/CH2Cl2, -20 °C, aqueous KOH (50%), 7 h Formation of chiral intermediate with high enantiomeric excess
Boc protection tert-Butyl dicarbonate, Et3N, DMAP, CH2Cl2, room temperature, 48 h Introduction of Boc group with 85% yield
Hydrolysis MeOH/THF/H2O, aqueous KOH, room temperature, 32 h Conversion to carboxylic acid with 78% yield

This method provides excellent stereochemical control and is suitable for synthesizing enantiomerically pure 5-azaspiro compounds used in antiviral drug synthesis.

Industrial Production Using Flow Microreactor Systems

In industrial settings, the synthesis can be optimized by:

  • Employing flow microreactor technology for continuous processing.
  • Direct introduction of the tert-butoxycarbonyl group into organic intermediates.
  • Improved reaction control, heat transfer, and scalability.

This approach enhances:

  • Reaction efficiency.
  • Product purity.
  • Sustainability compared to traditional batch methods.

It is particularly useful for large-scale production of Boc-protected azaspiro acids.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Benzyl acid amide route (CN103420896B) Multi-step, bromination, cyclization, Boc protection High yield, industrially feasible Multiple steps, some reagents costly
Dihalocarbene/phase-transfer catalysis (US8927739B2) Carbene cyclopropanation, mild conditions Good stereoselectivity, scalable Requires careful control of carbene generation
Enantioselective allylic alkylation (MDPI 2020) Organocatalysis, one-pot, chiral control High enantiomeric purity, efficient Catalyst cost, longer reaction times
Flow microreactor technology (Industrial) Continuous flow, direct Boc introduction Efficient, sustainable, scalable Requires specialized equipment

Research Findings and Data Highlights

  • The Boc protection step is critical for stability and handling of the azaspiro intermediate, typically achieved using tert-butyl dicarbonate under mild conditions with bases like triethylamine and catalysts such as DMAP.
  • Bromination with NBS is selective and provides a good handle for subsequent cyclization steps.
  • The enantioselective allylic alkylation catalyzed by chinchonidine derivatives achieves high stereoselectivity, crucial for pharmaceutical applications.
  • Flow microreactor systems reduce reaction times and improve heat management, enhancing overall process efficiency.

Q & A

Basic: What are the key challenges in synthesizing 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid, and how can they be methodologically addressed?

Synthesis challenges include the steric hindrance of the spirocyclic structure and regioselective introduction of the tert-butoxycarbonyl (Boc) group. A validated approach involves multi-step protocols:

  • Esterification : React the carboxylic acid precursor with tert-butyl alcohol using acid catalysts (e.g., H₂SO₄) under anhydrous conditions .
  • Spirocyclic Formation : Utilize cyclopropanation reactions with diazo compounds or intramolecular ring-closing strategies, monitored by HPLC for intermediate stability .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate stereoisomers, confirmed via ¹H/¹³C NMR and X-ray crystallography .

Basic: How is stereochemical purity ensured during the synthesis of spirocyclic compounds like this derivative?

Stereochemical integrity is critical due to the compound’s bicyclic framework. Methods include:

  • Chiral Auxiliaries : Use (S)- or (R)-configured precursors to control spirocenter formation, as seen in related 5-azaspiro[2.4]heptane derivatives .
  • Analytical Validation : Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>98%) .

Advanced: How can computational modeling optimize reaction conditions for this compound’s spirocyclic core?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict transition states and energy barriers. For example:

  • Reaction Pathway Analysis : Simulate cyclopropanation steps to identify optimal temperatures (e.g., 60–80°C) and catalysts (e.g., Rh₂(OAc)₄) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) using COSMO-RS models to enhance yield by 15–20% .

Advanced: What experimental designs are recommended to study environmental degradation pathways of this compound?

Adopt a tiered approach:

  • Lab-Scale Biodegradation : Use OECD 301F guidelines with activated sludge, monitoring via LC-MS/MS for intermediates like 5-azaspiro[2.4]heptane .
  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions, analyzing degradation products with HRMS and ¹⁹F NMR (if fluorinated analogs exist) .

Advanced: How does the compound’s spirocyclic structure influence its stability under acidic/basic conditions?

The strained spiro[2.4]heptane ring increases susceptibility to ring-opening. Methodological insights:

  • pH Stability Assays : Incubate in buffers (pH 1–12) at 37°C; quantify degradation via UPLC-UV. The Boc group hydrolyzes at pH < 2, while the spiro ring decomposes at pH > 10 .
  • Stabilization Strategies : Co-formulate with cyclodextrins or use lyophilization to reduce aqueous reactivity .

Advanced: How can researchers resolve contradictions in reported synthetic yields for stereoisomers?

Discrepancies arise from divergent reaction conditions or purification methods. Mitigation strategies:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, solvent ratio). For example, a 2³ factorial design identified tert-butanol as critical for >70% yield in Boc protection .
  • Cross-Validation : Compare NMR data with published spectra (e.g., CAS 194862-84-5 vs. 1454843-78-7) to confirm structural assignments .

Advanced: What analytical techniques are most robust for quantifying trace impurities in this compound?

  • HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with ESI+ ionization to detect impurities <0.1% .
  • NMR Spiking : Add authentic standards (e.g., tert-butyl alcohol byproducts) to ¹H NMR samples for peak identification .

Basic: What are the documented biological or pharmacological applications of this spirocyclic compound?

While direct applications are underexplored, related azaspiro derivatives show:

  • Enzyme Inhibition : Activity against proteases or kinases due to conformational rigidity .
  • Drug Delivery : Serve as prodrugs via Boc deprotection under physiological conditions .

Advanced: How can researchers assess the compound’s reactivity in cross-coupling reactions?

  • Suzuki-Miyaura Screening : Test Pd catalysts (Pd(OAc)₂, XPhos) with boronic acids (e.g., aryl, vinyl) in THF/H₂O. Monitor via ¹⁹F NMR if fluorinated .
  • Mechanistic Probes : Use DFT to predict regioselectivity in Buchwald-Hartwig aminations .

Advanced: What methodologies address discrepancies in computational vs. experimental solubility data?

  • COSMOquick Adjustments : Refine computational predictions using experimental Hansen solubility parameters .
  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies in DMSO/PBS mixtures to explain solubility outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid

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